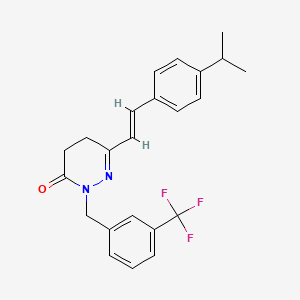
6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone
Overview
Description
6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C23H23F3N2O and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and herbicidal applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following components:
- Pyridazinone Core : The core structure contributes to its pharmacological properties.
- Trifluoromethyl Group : This group enhances lipophilicity and may influence biological activity.
- Isopropylstyryl Substitution : This moiety may play a role in receptor binding and activity modulation.
Anticancer Potential
Recent studies have indicated that pyridazinone derivatives, including our compound of interest, exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism appears to involve:
- Inhibition of Angiogenesis : The compound showed efficacy in reducing blood vessel formation in tumor tissues, which is critical for tumor growth and metastasis.
- Matrix Metalloproteinase Inhibition : Computational docking studies revealed strong binding affinities to MMP-2 and MMP-9, enzymes involved in cancer progression.
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| BPU | -9.0 | MMP-2 |
| BPU | -7.8 | MMP-9 |
Herbicidal Activity
Another aspect of biological activity explored is the herbicidal potential of pyridazinone derivatives. A study focused on novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives found that certain modifications led to enhanced herbicidal properties. The mechanism of action is hypothesized to involve:
- Disruption of Plant Metabolism : Similar compounds have been shown to interfere with essential metabolic pathways in plants.
Case Studies
-
Antitumor Activity Assessment :
- A study utilized shell-less chick chorioallantoic membrane (CAM) assays to evaluate the antitumor effects of a structurally related pyridazinone compound. Results indicated significant tumor growth inhibition and reduced angiogenesis.
-
Herbicidal Efficacy :
- Research on pyridazinone derivatives highlighted their effectiveness against specific weed species, providing insights into their potential use in agricultural applications.
Properties
IUPAC Name |
6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O/c1-16(2)19-9-6-17(7-10-19)8-11-21-12-13-22(29)28(27-21)15-18-4-3-5-20(14-18)23(24,25)26/h3-11,14,16H,12-13,15H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJJUMSWZBHJS-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















